

# Mivavotinib's Impact on Immunosuppressive Cells: A Comparative Analysis

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## Compound of Interest

Compound Name: Mivavotinib

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The tumor microenvironment presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). These cells dampen anti-tumor immune responses, allowing cancer cells to evade destruction. Consequently, therapeutic strategies aimed at depleting or functionally inactivating these cell populations are of high interest. This guide provides a comparative analysis of **mivavotinib**, a dual spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, and other agents that modulate immunosuppressive cells, supported by experimental data and detailed protocols.

## Mivavotinib: A Dual Inhibitor Targeting Immunosuppression

**Mivavotinib** (formerly TAK-659) is an oral, potent, and selective dual inhibitor of SYK and FLT3.<sup>[1][2]</sup> Preclinical studies have demonstrated that **mivavotinib** can reduce the populations of immunosuppressive MDSCs and Tregs within the tumor microenvironment.<sup>[1]</sup> This activity is thought to be mediated through the inhibition of SYK and FLT3 signaling pathways, which are crucial for the development, function, and survival of various immune cells.<sup>[1][3]</sup> A phase Ib clinical trial has investigated **mivavotinib** in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors, building on preclinical findings that this combination could lead to durable tumor growth suppression.<sup>[1]</sup>

# Comparative Analysis of Agents Targeting Immunosuppressive Cells

To validate the therapeutic potential of **mivavotinib**, it is essential to compare its performance against other agents that target immunosuppressive cells. This section provides a comparative overview of **mivavotinib**, other kinase inhibitors with effects on MDSCs and Tregs, and a different class of immunomodulators.

## Data Presentation

The following tables summarize the effects of **mivavotinib** and comparator drugs on immunosuppressive cell populations. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental models and conditions.

Table 1: Comparison of Kinase Inhibitors on Myeloid-Derived Suppressor Cells (MDSCs)

Drug	Target(s)	Cancer Model/Setting	Reported Effect on MDSCs	Reference
Mivavotinib	SYK, FLT3	Syngeneic colon cancer model	Loss of MDSCs	[1]
Fostamatinib (R788)	SYK	Pancreatic ductal adenocarcinoma mouse model	Reprogrammed TAMs towards an immunostimulatory phenotype	[4]
Gilteritinib	FLT3	Acute Myeloid Leukemia (AML)	Less pronounced immunosuppressive effect on dendritic cells compared to midostaurin	[5]
Sunitinib	VEGFR, PDGFR, c-KIT	Renal cell carcinoma patients	Decreased frequency of total MDSCs from 5.42% to 2.28%	[6]

Table 2: Comparison of Agents on Regulatory T cells (Tregs)

Drug	Target(s)	Cancer Model/Setting	Reported Effect on Tregs	Reference
Mivavotinib	SYK, FLT3	Preclinical solid tumor models	Reduction in Treg populations	[1]
PI-3065	PI3Kδ	4T1 breast cancer mouse model	Reduces the expansion and suppressive capacity of Tregs	[7]
Dasatinib	BCR-ABL, SRC family kinases	Chronic Myeloid Leukemia (CML) patients	Trend towards lower Treg proportion in patients with a deeper response	[8]
Sunitinib	VEGFR, PDGFR, c-KIT	Renal cell carcinoma patients	Decreased Treg-cell numbers	[9]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the impact of therapeutic agents on immunosuppressive cells.

### Flow Cytometry for Identification of MDSCs and Tregs in Human Whole Blood

This protocol outlines a method for the immunophenotyping of MDSCs and Tregs from human whole blood samples.

Materials:

- Whole blood collected in EDTA or heparin tubes

- Red Blood Cell Lysis Buffer
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies against:
  - For MDSCs: CD33, CD11b, HLA-DR, CD14, CD15, CD66b
  - For Tregs: CD3, CD4, CD25, CD127, FoxP3
- FoxP3/Transcription Factor Staining Buffer Set
- Flow cytometer

Procedure:

- Sample Preparation:
  - To 100  $\mu$ L of whole blood, add 2 mL of 1X RBC Lysis Buffer.
  - Incubate for 10-15 minutes at room temperature.
  - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
  - Wash the cell pellet with 2 mL of PBS and centrifuge again.
- Surface Staining:
  - Resuspend the cell pellet in 100  $\mu$ L of FACS Buffer.
  - Add the appropriate combination of fluorochrome-conjugated surface antibodies.
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with 2 mL of FACS Buffer.
- Intracellular Staining (for Tregs):

- Following surface staining, resuspend the cells in 1 mL of Fixation/Permeabilization buffer from the FoxP3 staining kit.
- Incubate for 30-60 minutes at 4°C in the dark.
- Wash the cells with 2 mL of 1X Permeabilization Buffer.
- Resuspend the pellet in 100 µL of 1X Permeabilization Buffer and add the anti-FoxP3 antibody.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells with 2 mL of 1X Permeabilization Buffer and resuspend in FACS Buffer for analysis.
- Flow Cytometry Analysis:
  - Acquire the samples on a flow cytometer.
  - Gating Strategy for MDSCs:
    - Gate on live, single cells.
    - Gate on HLA-DR-/low cells.
    - Within the HLA-DR-/low population, identify CD33+CD11b+ cells as total MDSCs.
    - Further differentiate into monocytic MDSCs (M-MDSCs) as CD14+CD15- and polymorphonuclear MDSCs (PMN-MDSCs) as CD14-CD15+ or CD66b+.
  - Gating Strategy for Tregs:
    - Gate on live, single lymphocytes.
    - Gate on CD3+ T cells.
    - Within the CD3+ population, gate on CD4+ helper T cells.
    - Identify Tregs as CD25+CD127low/- and subsequently confirm with FoxP3 expression.

## In Vitro Treg Suppression Assay

This assay measures the ability of Tregs to suppress the proliferation of conventional T cells (Tconv).<sup>[1][10]</sup>

### Materials:

- Isolated human or murine Tregs (e.g., CD4+CD25+) and conventional T cells (Tconv; e.g., CD4+CD25-)
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- T-cell activation beads (e.g., anti-CD3/CD28 coated beads)
- Complete RPMI-1640 medium
- 96-well round-bottom plates
- Flow cytometer

### Procedure:

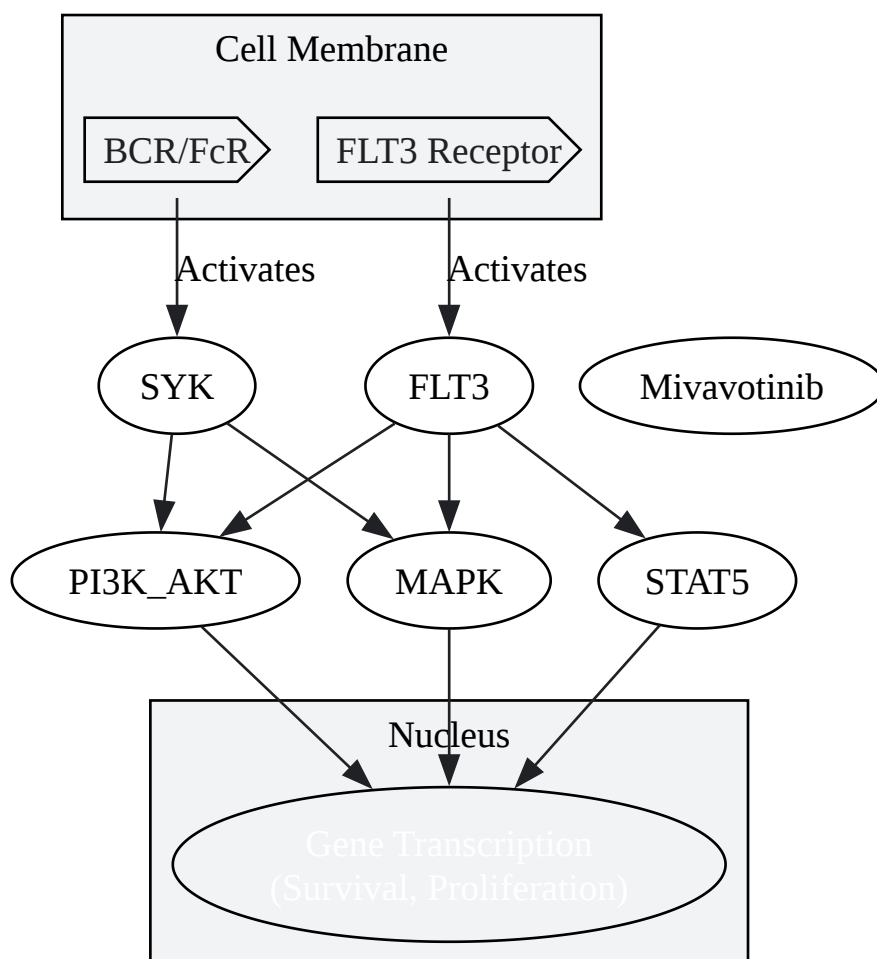
- Labeling of Tconv cells:
  - Resuspend Tconv cells at  $1-10 \times 10^6$  cells/mL in pre-warmed PBS.
  - Add the cell proliferation dye at the recommended concentration.
  - Incubate for 10-20 minutes at 37°C, protected from light.
  - Quench the staining by adding 5 volumes of cold complete medium.
  - Wash the cells twice with complete medium.
- Co-culture Setup:
  - Plate the labeled Tconv cells at a constant number per well (e.g.,  $5 \times 10^4$  cells/well) in a 96-well plate.

- Add varying numbers of Tregs to the wells to achieve different Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include a control with no Tregs.
- Add T-cell activation beads at a bead-to-cell ratio of 1:1 or as recommended by the manufacturer.
- Bring the final volume in each well to 200  $\mu$ L with complete medium.
- Incubation:
  - Incubate the plate for 3-5 days at 37°C in a 5% CO<sub>2</sub> incubator.
- Analysis:
  - Harvest the cells from each well.
  - Analyze the proliferation of Tconv cells by flow cytometry, measuring the dilution of the proliferation dye.
  - Calculate the percentage of suppression for each Treg:Tconv ratio compared to the proliferation of Tconv cells alone.

## Mandatory Visualizations

## Signaling Pathways and Experimental Workflows





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## References

- 1. Treg-driven tumour control by PI3K $\delta$  inhibition limits myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syk Inhibition Reprograms Tumor-Associated Macrophages and Overcomes Gemcitabine-Induced Immunosuppression in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treg-driven tumour control by PI3K $\delta$  inhibition limits myeloid-derived suppressor cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flt3L therapy increases the abundance of Treg-promoting CCR7+ cDCs in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fostamatinib for the treatment of immune thrombocytopenia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Immunomodulatory Effect of Different FLT3 Inhibitors on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of dasatinib on CD8+T, Th1, and Treg cells in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The immunosuppressive tumour network: myeloid-derived suppressor cells, regulatory T cells and natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of the PI3K p110 $\delta$  breaks regulatory T cell-mediated immune tolerance to cancer - PMC [pmc.ncbi.nlm.nih.gov]
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